molecular formula C15H26N4O2S B6669053 N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide

Cat. No.: B6669053
M. Wt: 326.5 g/mol
InChI Key: CWFYLRVIUDBFRQ-UHFFFAOYSA-N
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Description

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring

Properties

IUPAC Name

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c1-22(20,21)17-8-4-9-18-10-7-13(11-18)19-12-16-14-5-2-3-6-15(14)19/h12-13,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFYLRVIUDBFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN1CCC(C1)N2C=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.

Scientific Research Applications

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzimidazole and pyrrolidine rings.

    Industry: It could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole ring and have similar biological activities.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.

Uniqueness

N-[3-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]propyl]methanesulfonamide is unique due to its combination of the benzimidazole and pyrrolidine rings with a methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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